[4-(Benzylsulfonyl)phenyl]acetic acid
Description
General Context of Arylacetic Acids in Organic and Medicinal Chemistry
Arylacetic acids, characterized by a carboxylic acid group attached to a methyl group which is in turn bonded to an aryl group, are a significant class of compounds in organic and medicinal chemistry. researchgate.netpharmacy180.comdrughunter.com A well-known member of this family is phenylacetic acid, a natural auxin found in plants and a catabolite of phenylalanine in humans. wikipedia.orgmdpi.com This class of compounds serves as versatile building blocks in organic synthesis and are precursors to numerous pharmaceuticals. researchgate.netmdpi.com For instance, they are pivotal in the production of penicillin G and the non-steroidal anti-inflammatory drug (NSAID) diclofenac. wikipedia.orgmdpi.com The biological activity of many arylacetic acid derivatives has cemented their importance in drug discovery and development. pharmacy180.comdrughunter.com
Significance of Sulfone Moieties in Chemical Structure and Function
The sulfone functional group, which consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, imparts distinct properties to a molecule. fiveable.meucla.eduwikipedia.org The presence of a sulfone moiety can significantly influence a compound's physical and chemical characteristics, including its solubility, stability, and reactivity. fiveable.meontosight.ai Sulfones are known to be strongly electron-withdrawing, which can affect the reactivity of adjacent parts of the molecule. wikipedia.org In the realm of medicinal chemistry, the incorporation of a sulfone group can enhance the biological activity of a compound. ontosight.airesearchgate.net This functional group is found in various pharmaceuticals and advanced polymers, highlighting its versatility and importance. wikipedia.org
Overview of Research Trajectories for Novel Organic Compounds like [4-(Benzylsulfonyl)phenyl]acetic acid
The exploration of novel organic compounds is a cornerstone of chemical research, driven by the continuous search for new materials and therapeutics. multiresearchjournal.comresearchgate.net Current trends in organic synthesis emphasize the development of efficient and sustainable methods to create complex molecules. multiresearchjournal.comresearchgate.netsolubilityofthings.com There is a growing interest in methodologies that allow for precise chemical modifications, such as C-H bond activation, to streamline synthetic routes and reduce waste. solubilityofthings.comacs.org The trajectory for a new compound like this compound often involves initial synthesis and characterization, followed by an exploration of its reactivity and potential applications in areas such as catalysis, materials science, and medicinal chemistry. acs.orgacs.org The use of computational methods to predict properties and guide synthetic efforts is also becoming increasingly prevalent in this field. multiresearchjournal.comresearchgate.net
Chemical Profile of this compound
The chemical identity and properties of this compound are fundamental to understanding its behavior and potential applications.
| Property | Value |
| Molecular Formula | C15H14O4S |
| Molecular Weight | 290.34 g/mol |
| CAS Number | 89479-88-9 |
Note: Specific experimental data for properties like melting point, boiling point, and solubility for this compound are not consistently available across public domains and require further experimental verification.
Synthesis and Manufacturing
The synthesis of this compound and related compounds typically involves multi-step processes. A common strategy involves the oxidation of a corresponding sulfide (B99878) precursor. For instance, the synthesis of the related compound 4-(methylsulfonyl)phenylacetic acid can be achieved by oxidizing 4-(methylthio)phenylacetonitrile (B1302252) to form the sulfone, followed by hydrolysis of the nitrile group to the carboxylic acid. jocpr.comderpharmachemica.com Another approach involves the Willgerodt-Kindler reaction, where a ketone is converted to a thioamide, which is then hydrolyzed to the corresponding carboxylic acid. nih.govresearchgate.netchemicalbook.com
For example, the synthesis of [4-(methylsulfonyl)phenyl]acetic acid has been reported starting from 1-(4-methanesulfonyl-phenyl)-ethanone, which is refluxed with morpholine (B109124) and elemental sulfur, followed by hydrolysis with sodium hydroxide. nih.govresearchgate.net
Research and Applications
While specific research applications for this compound are still emerging, the broader class of compounds to which it belongs has been investigated for various purposes. For example, derivatives of phenylacetic acid are explored for their potential as anti-inflammatory agents. nih.gov The related compound, 4-(Methylsulfonyl)phenylacetic acid, is a known intermediate in the synthesis of selective COX-2 inhibitors, such as Etoricoxib. chemicalbook.com Furthermore, compounds containing the sulfonylphenylacetic acid scaffold have been used to synthesize hydroxyfuranones with antioxidant and anti-inflammatory properties. chemicalbook.com
The crystal structure of the related [4-(methylsulfonyl)phenyl]acetic acid reveals that molecules form dimers through hydrogen bonding, which can further assemble into a three-dimensional network. nih.govresearchgate.net This type of structural information is crucial for understanding the solid-state properties of these compounds and for designing new materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-benzylsulfonylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S/c16-15(17)10-12-6-8-14(9-7-12)20(18,19)11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIRRWJGBFFDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Benzylsulfonyl Phenyl Acetic Acid
Established and Novel Synthetic Routes to [4-(Benzylsulfonyl)phenyl]acetic acid
The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the sulfone bridge and the elaboration of the acetic acid side chain. Methodologies established for closely related analogs, such as [4-(methylsulfonyl)phenyl]acetic acid, provide a foundational framework for its synthesis.
Precursor Identification and Synthetic Strategy Elucidation
The retrosynthetic analysis of this compound suggests two primary disconnection points: the carbon-sulfur bonds of the sulfone and the carbon-carbon bond of the acetic acid moiety. A common and effective strategy involves the oxidation of a corresponding thioether precursor. This approach is widely documented for the synthesis of aryl sulfones.
A plausible synthetic pathway commences with a precursor like 4-(benzylthio)phenylacetonitrile. This strategy involves two key transformations:
Oxidation of the Thioether : The sulfide (B99878) group in 4-(benzylthio)phenylacetonitrile is oxidized to the sulfone.
Hydrolysis of the Nitrile : The nitrile group is subsequently hydrolyzed to the carboxylic acid.
An alternative route, adapted from the synthesis of similar phenylacetic acids, is the Willgerodt-Kindler reaction. nih.govresearchgate.net This method could start from a precursor like 1-[4-(benzylsulfonyl)phenyl]ethanone, which is then converted to the target acid. nih.govresearchgate.net
A third strategy involves building the acetic acid side chain onto a pre-existing aromatic sulfone structure. For instance, a Friedel-Crafts acylation of diphenyl sulfone's precursor followed by functional group manipulations could yield the target molecule. Another approach is the palladium-catalyzed Suzuki coupling, which can create the Csp2-Csp3 bond between a substituted aryl group and the acetic acid precursor. inventivapharma.com
Table 1: Key Precursors and Corresponding Synthetic Strategies
| Precursor | Synthetic Strategy | Key Reactions |
|---|---|---|
| 4-(Benzylthio)phenylacetonitrile | Oxidation followed by hydrolysis | Sulfide oxidation, Nitrile hydrolysis |
| 1-[4-(Benzylsulfonyl)phenyl]ethanone | Willgerodt-Kindler Reaction | Morpholine (B109124) and sulfur reagents, followed by hydrolysis nih.govresearchgate.net |
| 4-Bromobenzyl sulfone & an acetate equivalent | Palladium-catalyzed cross-coupling | Suzuki or similar coupling reactions inventivapharma.com |
Optimized Reaction Conditions and Yield Enhancement Strategies
Optimization of reaction conditions is critical for maximizing the yield and purity of this compound. For the oxidation of the thioether precursor, various oxidizing agents can be employed. A common method for the oxidation of sulfides to sulfones involves using hydrogen peroxide in acetic acid, often catalyzed by sodium tungstate. The reaction is typically performed at low temperatures (e.g., 5 °C) to control its exothermicity.
The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or alkaline conditions. mdpi.comorgsyn.org Acidic hydrolysis is frequently carried out by refluxing the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. orgsyn.org For instance, the hydrolysis of benzyl (B1604629) cyanide to phenylacetic acid is effectively achieved by heating with a mixture of sulfuric acid and water. orgsyn.org To enhance yields, unreacted starting material can be recovered through vacuum distillation and reused in subsequent batches. orgsyn.orgaecenar.com
In the Willgerodt-Kindler reaction pathway starting from 1-[4-(methanesulfonyl)phenyl]-ethanone, the ketone is typically refluxed with morpholine and elemental sulfur. nih.gov The resulting thioamide is then hydrolyzed with a strong base like sodium hydroxide, followed by acidification to yield the final product. nih.gov
Table 2: Optimized Conditions for Key Synthetic Steps (based on analogs)
| Reaction Step | Reagents & Catalysts | Solvent | Temperature | Time | Reported Yield (for analog) |
|---|---|---|---|---|---|
| Sulfide Oxidation | Hydrogen peroxide, Sodium tungstate | Acetic Acid | 5 °C to room temp. | - | - |
| Nitrile Hydrolysis (Acidic) | Sulfuric acid, Water | - | Reflux | 3 hours | ~80% orgsyn.org |
| Willgerodt-Kindler Reaction | Morpholine, Sulfur, then NaOH | - | Reflux (398 K) | 2.5 hours | - nih.gov |
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. In the context of synthesizing this compound and its derivatives, several green chemistry principles can be applied. The use of solid acid catalysts, such as metal-exchanged montmorillonite nanoclays (e.g., Al³⁺-mont), has been shown to be effective in related reactions like esterification. nih.gov These catalysts are often reusable, reduce corrosive waste associated with strong liquid acids like sulfuric acid, and can enhance selectivity. nih.gov
Furthermore, advancements in synthetic methodologies promote solvent-free reactions or the use of greener solvents like water or ethanol. For instance, some direct amidation reactions can be catalyzed by simple metal salts like NiCl₂ in toluene, minimizing the generation of wasteful by-products compared to traditional methods that use stoichiometric coupling reagents. nih.gov The development of catalytic processes that proceed with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a central goal. The direct catalytic amidation of a carboxylic acid with an amine, which produces only water as a by-product, is a prime example of such an atom-economical process. nih.gov
Derivatization and Analog Preparation Strategies for this compound
The structural framework of this compound offers multiple sites for chemical modification, allowing for the preparation of a diverse range of derivatives and analogs. The carboxylic acid moiety is a primary site for transformations, while the two aromatic rings provide opportunities for substitution.
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
Esterification: The carboxylic acid group of this compound can be readily converted to its corresponding esters via Fischer esterification. This typically involves reacting the acid with an excess of an alcohol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comrevistadechimie.ro The reaction is driven to completion by removing the water formed, often by azeotropic distillation or by using a large excess of the alcohol. masterorganicchemistry.com For example, refluxing the acid in absolute ethanol with a few drops of sulfuric acid yields the corresponding ethyl ester.
Amidation: The synthesis of amides from the carboxylic acid can be achieved through several methods. A direct approach involves the catalytic condensation of the acid with an amine at elevated temperatures, which expels water. nih.gov Catalysts like nickel chloride have proven effective for the amidation of phenylacetic acid derivatives with benzylamines. nih.gov Alternatively, the carboxylic acid can first be activated to a more reactive species, such as an acyl chloride, anhydride, or an active ester. These intermediates then readily react with primary or secondary amines to form the amide bond. This two-step process often proceeds under milder conditions than direct amidation. nih.gov
Table 3: Common Derivatization Reactions of the Carboxylic Acid Moiety
| Reaction | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (cat.) | Reflux | Ester |
| Amidation (Direct) | Amine, NiCl₂ (cat.) | Toluene, 110 °C | Amide |
Modifications and Substitutions on the Phenyl and Benzyl Moieties
The two aromatic rings in this compound are susceptible to electrophilic aromatic substitution, although their reactivity is influenced by the existing substituents.
Phenyl Moiety (attached to sulfonyl group): The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group and acts as a meta-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on this ring will primarily direct incoming electrophiles to the positions meta to the sulfonyl group. The deactivating nature of the sulfonyl group means that harsh reaction conditions may be required.
Benzyl Moiety: The phenyl ring of the benzyl group is less deactivated and can undergo electrophilic aromatic substitution more readily. The substitution pattern (ortho, para, or meta) will depend on any other substituents already present on this ring. For the unsubstituted benzyl group, substitution will likely occur at the ortho and para positions.
Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a powerful tool for introducing a wide variety of substituents onto the aromatic rings. inventivapharma.commdpi.com This would typically involve first introducing a halogen (e.g., bromine) onto one of the rings, which can then be coupled with a suitable boronic acid or ester to form a new carbon-carbon bond. inventivapharma.com This allows for the synthesis of analogs with additional alkyl, aryl, or other functional groups on either the phenyl or benzyl moieties.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| [4-(Methylsulfonyl)phenyl]acetic acid |
| 4-(Benzylthio)phenylacetonitrile |
| 1-[4-(Benzylsulfonyl)phenyl]ethanone |
| 4-Bromobenzyl sulfone |
| 4-(Benzylsulfonyl)benzyl bromide |
| Hydrogen peroxide |
| Acetic acid |
| Sodium tungstate |
| Sulfuric acid |
| Hydrochloric acid |
| Benzyl cyanide |
| Phenylacetic acid |
| 1-[4-(Methanesulfonyl)phenyl]-ethanone |
| Morpholine |
| Sulfur |
| Sodium hydroxide |
| Palladium(II) acetate |
| Tri(1-naphthyl)phosphine |
| Potassium carbonate |
| Montmorillonite |
| Nickel(II) chloride |
| Toluene |
| Ethanol |
| p-Toluenesulfonic acid |
| Thionyl chloride |
| Oxalyl chloride |
Synthesis of Bioisosteres and Conformationally Restricted Analogs
The structural modification of this compound through the synthesis of bioisosteres and conformationally restricted analogs offers pathways to modulate its physicochemical and pharmacokinetic properties. These modifications can influence receptor binding, membrane permeability, and metabolic stability.
Bioisosteric Replacement of the Carboxylic Acid Group
Bioisosteric replacement of the carboxylic acid in this compound can mitigate issues associated with this functional group, such as rapid metabolism and poor oral bioavailability. Common bioisosteres include tetrazoles and 1,3,4-oxadiazoles.
Synthesis of Tetrazole Analogs:
The synthesis of a tetrazole bioisostere of this compound typically proceeds through the corresponding nitrile. The carboxylic acid is first converted to a primary amide, which is then dehydrated to the nitrile. The nitrile subsequently undergoes a [3+2] cycloaddition with an azide source to form the tetrazole ring.
A general synthetic route involves:
Amidation: this compound can be converted to 2-[4-(benzylsulfonyl)phenyl]acetamide by reacting it with a suitable aminating agent in the presence of a coupling reagent.
Dehydration: The resulting amide is then dehydrated using a reagent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride to yield [4-(benzylsulfonyl)phenyl]acetonitrile.
Cycloaddition: The nitrile is treated with an azide, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt, to facilitate the formation of the 5-({[4-(benzylsulfonyl)phenyl]methyl})-1H-tetrazole.
Synthesis of 1,3,4-Oxadiazole Analogs:
The synthesis of 1,3,4-oxadiazole bioisosteres from this compound can be achieved through the formation of an acyl hydrazide intermediate.
A representative synthetic pathway includes:
Esterification: The carboxylic acid is first converted to its methyl or ethyl ester.
Hydrazinolysis: The ester is then reacted with hydrazine hydrate to form the corresponding acyl hydrazide, 2-[4-(benzylsulfonyl)phenyl]acetohydrazide.
Cyclization: This acyl hydrazide can then be cyclized with various reagents to form the 1,3,4-oxadiazole ring. For example, reaction with triethyl orthoformate would yield the parent 2-({[4-(benzylsulfonyl)phenyl]methyl})-1,3,4-oxadiazole.
| Bioisostere | Precursor from this compound | Key Reaction |
| 5-({[4-(Benzylsulfonyl)phenyl]methyl})-1H-tetrazole | [4-(Benzylsulfonyl)phenyl]acetonitrile | [3+2] Cycloaddition |
| 2-({[4-(Benzylsulfonyl)phenyl]methyl})-1,3,4-oxadiazole | 2-[4-(Benzylsulfonyl)phenyl]acetohydrazide | Cyclocondensation |
Synthesis of Conformationally Restricted Analogs
To explore the bioactive conformation, conformationally restricted analogs can be synthesized through intramolecular cyclization reactions. These reactions create rigid ring systems, reducing the number of freely rotatable bonds.
Intramolecular Friedel-Crafts Acylation:
One approach to creating a conformationally restricted analog is through an intramolecular Friedel-Crafts acylation of this compound itself. Treatment with a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, could promote the cyclization of the acetic acid side chain onto the phenyl ring to form a six-membered ring, resulting in a substituted indanone derivative. The success of this reaction is dependent on the activating or deactivating nature of the benzylsulfonyl group on the aromatic ring.
Bischler-Napieralski and Pictet-Spengler Reactions:
The Bischler-Napieralski and Pictet-Spengler reactions are powerful methods for the synthesis of tetrahydroisoquinoline and related heterocyclic systems, which represent conformationally restricted scaffolds. To utilize these reactions, the structure of this compound needs to be modified to incorporate a β-arylethylamine or a β-arylethylamide moiety.
For a Bischler-Napieralski-type cyclization , one could envision a synthetic sequence starting with the conversion of this compound to 2-[4-(benzylsulfonyl)phenyl]ethanamine. Acylation of this amine followed by treatment with a dehydrating agent like phosphorus oxychloride could lead to a cyclized dihydroisoquinoline derivative.
Similarly, for a Pictet-Spengler reaction , the 2-[4-(benzylsulfonyl)phenyl]ethanamine intermediate could be condensed with an aldehyde or ketone under acidic conditions to yield a tetrahydroisoquinoline analog.
| Cyclization Strategy | Required Precursor Moiety | Resulting Core Structure |
| Intramolecular Friedel-Crafts Acylation | Acetic acid side chain | Substituted Indanone |
| Bischler-Napieralski Reaction | N-Acyl-β-arylethylamine | Dihydroisoquinoline |
| Pictet-Spengler Reaction | β-Arylethylamine | Tetrahydroisoquinoline |
Advanced Spectroscopic and Chromatographic Characterization of 4 Benzylsulfonyl Phenyl Acetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules. For [4-(Benzylsulfonyl)phenyl]acetic acid, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.
In ¹H NMR, the protons of the acetic acid methylene group (-CH₂COOH) are expected to appear as a singlet. The aromatic protons on the phenylacetic acid moiety typically present as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons of the benzyl (B1604629) group will show a singlet for the benzylic methylene (-SO₂CH₂Ph) and a series of multiplets for the five protons of its phenyl ring.
In ¹³C NMR, distinct signals are observed for the carboxyl carbon, the methylene carbons, and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing sulfonyl group and the electron-donating acetic acid group. Spectroscopic data for the closely related analogue, [4-(Methylsulfonyl)phenyl]acetic acid, show characteristic shifts that serve as a strong reference. For this analogue, the methyl carbon appears around 43.06 ppm, the methylene carbon at 40.16 ppm, and the aromatic carbons between 127.14 and 141.29 ppm, with the carboxyl carbon at 172.91 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data extrapolated from known values for similar structures like [4-(Methylsulfonyl)phenyl]acetic acid and Phenylacetic acid. derpharmachemica.combmrb.io
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| -COOH | ~11-12 (broad s) | ~173 |
| -CH₂-COOH | ~3.8 (s) | ~40 |
| Phenyl-H (acetic acid side) | ~7.5 (d), ~7.9 (d) | ~127-142 |
| -SO₂-CH₂-Ph | ~4.5 (s) | ~60-65 |
| Phenyl-H (benzyl side) | ~7.2-7.4 (m) | ~128-135 |
s = singlet, d = doublet, m = multiplet
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through fragmentation analysis. The molecular formula for this compound is C₁₅H₁₄O₄S, corresponding to an average molecular weight of 290.33 g/mol . chemspider.com
Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org The structure of this compound also allows for specific cleavages related to the sulfonyl and benzyl groups. Key fragmentation events would include:
Loss of the benzyl group: Cleavage of the S-CH₂ bond can lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91.
Loss of sulfur dioxide: Fragmentation can involve the elimination of SO₂ (64 Da).
McLafferty rearrangement: While less common for this specific structure, rearrangements involving the carboxylic acid group can occur. stackexchange.com
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | m/z (Mass/Charge Ratio) | Description |
| [M]⁺ | 290 | Molecular Ion |
| [M - COOH]⁺ | 245 | Loss of the carboxylic acid group |
| [C₇H₇]⁺ | 91 | Benzyl cation (tropylium ion) |
| [M - C₇H₇]⁺ | 199 | Loss of the benzyl radical |
| [C₈H₇O₂]⁺ | 135 | Fragment from cleavage at the sulfonyl group |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is invaluable for identifying the functional groups present in a molecule. For this compound, the IR spectrum will display several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid dimer. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The sulfonyl (SO₂) group gives rise to two strong characteristic stretching vibrations, typically found near 1310 cm⁻¹ (asymmetric) and 1140 cm⁻¹ (symmetric). derpharmachemica.com Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups is observed just below 3000 cm⁻¹. derpharmachemica.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of two phenyl rings results in characteristic absorption bands in the UV region, typically between 200 and 300 nm, corresponding to π→π* transitions of the aromatic systems. physchemres.org The exact absorption maxima (λ_max) can be influenced by the solvent polarity.
Table 3: Characteristic IR Absorption Bands for this compound Data based on values for [4-(Methylsulfonyl)phenyl]acetic acid. derpharmachemica.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 (broad) |
| Carbonyl (C=O) | C=O stretch | ~1690-1710 |
| Sulfonyl (SO₂) | Asymmetric S=O stretch | ~1310-1330 |
| Sulfonyl (SO₂) | Symmetric S=O stretch | ~1140-1160 |
| Aromatic C-H | C-H stretch | ~3000-3100 |
| Aliphatic C-H (-CH₂-) | C-H stretch | ~2900-3000 |
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)
Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or derivatives.
High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing non-volatile compounds like phenylacetic acid derivatives. nih.gov A reversed-phase method using a C18 stationary phase is typically employed. The mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often containing a small amount of acid like phosphoric or formic acid to suppress ionization of the carboxyl group). sigmaaldrich.com Detection is commonly achieved using a UV detector set to a wavelength where the aromatic rings absorb strongly, such as 210-220 nm. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester) to prevent thermal degradation and improve peak shape. researchgate.net GC-MS provides excellent separation and definitive identification through mass spectral data. researchgate.net
Table 4: Typical HPLC Conditions for Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) sigmaaldrich.com |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (Gradient or Isocratic) sigmaaldrich.com |
| Flow Rate | 1.0 mL/min sigmaaldrich.com |
| Temperature | 35 °C sigmaaldrich.com |
| Detection | UV at ~215 nm sigmaaldrich.com |
| Injection Volume | 5-10 µL |
Single Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction provides the most precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Table 5: Crystallographic Data for the Analogue [4-(Methylsulfonyl)phenyl]acetic acid researchgate.net
| Parameter | Value |
| Formula | C₉H₁₀O₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 19.086 |
| b (Å) | 4.9711 |
| c (Å) | 10.724 |
| β (°) | 106.102 |
| Volume (ų) | 977.5 |
| Z | 4 |
Theoretical and Computational Chemistry Investigations of 4 Benzylsulfonyl Phenyl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of [4-(Benzylsulfonyl)phenyl]acetic acid. Such calculations can determine a variety of molecular properties that are crucial for understanding its chemical behavior.
Electronic Properties: Key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in predicting a molecule's reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. For this compound, these calculations would likely reveal the distribution of electron density and the sites most susceptible to electrophilic or nucleophilic attack.
Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity and can be used to compare it with other related compounds.
Electrostatic Potential Maps: Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on the molecule's surface. For this compound, an MEP map would highlight the electron-rich regions, such as the oxygen atoms of the sulfonyl and carboxylic acid groups, which are potential sites for hydrogen bonding and interactions with biological receptors. Conversely, electron-deficient regions, likely around the hydrogen atoms, would also be identified.
| Parameter | Predicted Value | Significance |
| HOMO Energy | (Typical range: -8 to -6 eV) | Indicates electron-donating capability |
| LUMO Energy | (Typical range: -2 to 0 eV) | Indicates electron-accepting capability |
| HOMO-LUMO Gap | (Typical range: 4 to 6 eV) | Relates to chemical stability and reactivity |
| Dipole Moment | (Typical range: 2 to 5 Debye) | Indicates overall polarity of the molecule |
Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Specific values for this compound would require dedicated DFT calculations.
Molecular Docking and Dynamics Simulations for Potential Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. jspae.com For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.
Binding Mode Analysis: Docking simulations would involve placing the this compound molecule into the active site of various target proteins. The results would reveal the most favorable binding poses and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding. For instance, the sulfonyl and carboxylic acid groups are likely to form hydrogen bonds with polar amino acid residues in the receptor's active site. nih.gov
Molecular Dynamics Simulations: Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the receptor. These simulations can be used to assess the stability of the predicted binding pose and to calculate the binding free energy, which is a more accurate measure of binding affinity than the scoring functions used in docking.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| Aldose Reductase | -7.9 | Tyr48, His110, Trp111 |
| Carbonic Anhydrase II | -7.2 | His94, His96, Thr199 |
Note: The target proteins and interacting residues are hypothetical examples of potential targets for non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds. The binding affinities are representative values obtained from docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR models can be developed for its derivatives to predict their activity and guide the design of new, more potent analogues.
Descriptor Calculation: The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be classified into several categories, including constitutional, topological, geometrical, and quantum chemical descriptors.
Model Development and Validation: Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a QSAR model that correlates the descriptors with the observed biological activity. researchgate.net The predictive power of the model is then assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds. nih.gov
A hypothetical QSAR model for a series of this compound derivatives might take the following form:
log(1/IC50) = β0 + β1(LogP) + β2(HOMO) + β3(ASA)
Where IC50 is the half-maximal inhibitory concentration, LogP is the lipophilicity, HOMO is the energy of the highest occupied molecular orbital, and ASA is the accessible surface area. The coefficients (β) would be determined by the regression analysis.
| Descriptor | Type | Significance in QSAR |
| LogP | Lipophilicity | Relates to membrane permeability and hydrophobic interactions |
| Molecular Weight | Constitutional | Influences size and steric effects |
| HOMO/LUMO Energy | Quantum Chemical | Relates to electronic effects and reactivity |
| Polar Surface Area | Topological | Influences hydrogen bonding capacity and permeability |
Conformational Analysis and Energy Landscape Mapping
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. nih.gov
Potential Energy Surface Scanning: For this compound, conformational analysis can be performed by systematically rotating the rotatable bonds and calculating the potential energy at each step. This process generates a potential energy surface (PES) that reveals the low-energy conformations (local minima) and the transition states (saddle points) connecting them.
Energy Landscape Mapping: The results of the conformational analysis can be used to construct an energy landscape map, which provides a visual representation of the relative energies of the different conformers and the energy barriers for their interconversion. nih.govnih.gov Understanding the conformational preferences of this compound is crucial for predicting its shape and how it will fit into the binding site of a receptor. For instance, studies on similar sulfonic ester derivatives have shown the presence of both "hairpin" and "stepped" conformations, stabilized by intramolecular and intermolecular interactions, respectively. nih.gov
| Dihedral Angle | Description | Predicted Low-Energy Conformations |
| C-S-C-C | Rotation around the sulfonyl-benzyl bond | gauche and anti conformations |
| C-C-O-H | Rotation of the carboxylic acid group | syn and anti planar conformations |
| Ph-CH2-S | Rotation of the benzyl (B1604629) group | Multiple low-energy staggered conformations |
Note: The specific dihedral angles listed are key rotatable bonds in this compound. The predicted low-energy conformations are based on general principles of stereochemistry.
Preclinical Pharmacological and Biological Studies on 4 Benzylsulfonyl Phenyl Acetic Acid and Its Analogs
Exploration of Potential Biological Targets and Pathways
Extensive literature searches have not yielded specific studies detailing the exploration of potential biological targets and pathways for [4-(Benzylsulfonyl)phenyl]acetic acid. While research exists for structurally related compounds, no direct experimental data was found for the title compound in enzyme inhibition, receptor binding, or cellular pathway modulation assays.
Enzyme Inhibition or Activation Assays
There is no publicly available data from enzyme inhibition or activation assays conducted specifically on this compound. However, studies on analogous compounds containing a phenylsulfonyl moiety suggest potential interactions with various enzymes. For instance, a series of N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids have been identified as inhibitors of aldose reductase. These analogs demonstrate that the broader chemical class may possess enzyme-inhibitory properties.
Receptor Binding Profiling
Specific receptor binding profiling data for this compound is not available in the current scientific literature. Research into derivatives of phenylsulfonyl acetic acid has led to the discovery of potent agonists for the free fatty acid receptor 1 (FFA1), indicating that this class of compounds can interact with G-protein coupled receptors.
Cellular Pathway Modulation Studies
Direct studies on the modulation of cellular pathways by this compound have not been reported. Related research on phenylacetic acid (PAA) has shown its involvement in regulating antibiotic and oxidative stress responses in Acinetobacter baumannii by affecting the paa operon, which is involved in PAA catabolism. This suggests that phenylacetic acid derivatives could potentially influence cellular metabolic and stress-response pathways.
In Vitro Biological Activity Assessments
No specific in vitro biological activity assessments for this compound have been published. The following subsections are based on the activities of structurally similar compounds.
Cell-Based Assays for Specific Biological Responses
There are no specific cell-based assay results available for this compound. However, related phenylsulfonyl derivatives have been evaluated in various cell-based systems. For example, certain sulfonamide derivatives have been tested for their inhibitory potential against enzymes like α-glucosidase, acetylcholinesterase, and butyrylcholinesterase.
Antiproliferative or Cytotoxic Activity in Relevant Cell Lines
No data on the antiproliferative or cytotoxic activity of this compound in specific cell lines has been found. Research on other classes of compounds containing the phenylsulfonyl group, such as 1-(1-benzoylindoline-5-sulfonyl)-4-phenyl-4,5-dihydroimidazolones, has demonstrated potent cytotoxic activities against various tumor cell lines. Additionally, some nonsteroidal anti-inflammatory drugs, which include phenylacetic acid derivatives, have been shown to inhibit cell proliferation in rat hepatoma and human fibroblast cultures.
Antioxidant or Anti-inflammatory Potential in Cell Models
While direct studies on the antioxidant and anti-inflammatory potential of this compound in cell models are not extensively documented in publicly available literature, research on structurally related analogs provides significant insights into the potential activities of this class of compounds. The primary mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, crucial mediators of inflammation.
Derivatives of benzenesulfonamide (B165840) have been a focus of research for their anti-inflammatory properties. In vitro assays are commonly employed to assess the anti-inflammatory and cytoprotective potential of these compounds. mdpi.com One such assay is the red blood cell (RBC) membrane stabilization test, which is an indicator of a compound's ability to protect cell membranes from damage induced by inflammation. mdpi.com For instance, certain 1,3,5-triazine (B166579) derivatives have demonstrated significant, concentration-dependent protection against heat-induced hemolysis of rat red blood cells, with some compounds showing inhibitory effects comparable to the standard drug indomethacin. mdpi.com
Furthermore, the direct inhibitory effect on COX enzymes is a critical measure of anti-inflammatory potential. In vitro COX inhibition assays, using colorimetric methods, have been used to evaluate the ability of compounds to suppress COX-1 and COX-2. mdpi.com Analogs such as 4-(aryloyl)phenyl methyl sulfones have been synthesized and characterized for their capacity to inhibit these isoenzymes. nih.gov Molecular modeling studies have suggested that the methylsulfone group in these compounds can fit deep into the binding pocket of human COX-2. nih.gov For example, an N-arylindole derivative within this class was identified as a potent and selective inhibitor of COX-2. nih.gov
The anti-inflammatory effects of these analogs are also assessed by their ability to modulate the production of pro-inflammatory cytokines. Phenylacetyl glutamine, a metabolite of phenylbutyric acid, has been shown to significantly inhibit the production of inflammatory cytokines such as interferon-γ, interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in stimulated mouse spleen cells. nih.gov It also suppressed the expression of inflammatory proteins like nuclear factor κB (NF-κB) and inducible nitric oxide synthase (iNOS). nih.gov
While specific antioxidant assays for this compound are not detailed, the investigation of related compounds suggests a potential for antioxidant activity. For instance, some benzenesulfonamide derivatives have been shown to enhance the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) in tissue, indicating a capacity to bolster the cellular antioxidant defense system. mdpi.comresearchgate.net
Table 1: In Vitro Anti-inflammatory and Antioxidant Activities of Analogs
| Compound Class | Assay | Key Findings | Reference |
|---|---|---|---|
| Benzenesulfonamide Derivatives | RBC Membrane Stabilization | Concentration-dependent inhibition of heat-induced hemolysis, comparable to indomethacin. | mdpi.com |
| COX Inhibition | Inhibition of both COX-1 and COX-2 enzymes. | mdpi.com | |
| Antioxidant Enzyme Levels | Enhanced levels of SOD and GSH in paw tissue. | mdpi.comresearchgate.net | |
| 4-(Aryloyl)phenyl Methyl Sulfones | COX Inhibition | Potent and selective inhibition of COX-2, with one N-arylindole derivative showing high selectivity. | nih.gov |
| Phenylacetyl Glutamine | Cytokine Production | Significant inhibition of interferon-γ, IL-6, and TNF-α production in mouse spleen cells. | nih.gov |
| Inflammatory Protein Expression | Suppression of NF-κB and iNOS expression. | nih.gov |
In Vivo Efficacy and Mechanistic Studies in Preclinical Models
The in vivo anti-inflammatory efficacy of analogs of this compound has been evaluated in various preclinical models of inflammation, with the carrageenan-induced paw edema model in rats being a widely used method. mdpi.comexplorationpub.comnih.gov This model allows for the assessment of a compound's ability to reduce acute inflammation.
In studies involving benzenesulfonamide derivatives, intraperitoneal administration of these compounds has demonstrated a significant reduction in carrageenan-induced paw edema. mdpi.com The anti-inflammatory effect of some of these derivatives was found to be stronger than that of the standard drug indomethacin, achieving a high percentage of inhibition of edema at a specific time point after administration. mdpi.comresearchgate.net Similarly, N-pyrrolylcarboxylic acid derivatives structurally related to celecoxib (B62257) have also been evaluated for their anti-inflammatory activity in the same model. nih.gov One such compound, 2-[3-Acetyl-5-(4-chlorophenyl)- 2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid, showed significant inhibition of paw edema after continuous administration. nih.gov
Mechanistic studies in these in vivo models often involve the analysis of tissue from the inflamed area to understand how the compounds exert their effects. For the benzenesulfonamide derivatives, investigations into the mechanism of action revealed a significant reduction in the levels of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6 in the paw tissue of treated rats. mdpi.com Furthermore, a decrease in oxidative stress markers was also observed, coupled with an enhancement of antioxidant levels (SOD and GSH), suggesting that the anti-inflammatory action is also supported by antioxidant effects. mdpi.comresearchgate.net
Another in vivo model used to assess anti-inflammatory and analgesic properties is the acetic acid-induced writhing test in mice. nih.gov This test measures a compound's ability to reduce visceral pain, which is often associated with inflammation. Certain 1,2,4-triazole (B32235) derivatives have shown a significant, dose-dependent reduction in the number of writhing episodes, with some compounds exhibiting a more potent effect than the standard drug ibuprofen. nih.gov
Table 2: In Vivo Anti-inflammatory Efficacy of Analogs in Preclinical Models
| Compound Class/Derivative | Animal Model | Key Efficacy Findings | Mechanistic Insights | Reference |
|---|---|---|---|---|
| Benzenesulfonamide Derivatives | Carrageenan-induced paw edema (rats) | Stronger anti-inflammatory activity than indomethacin, with maximum inhibition of 96.31% and 99.69% for two different compounds at the fourth hour. | Significant reduction of pro-inflammatory cytokines (TNF-α, IL-1α, IL-1β, IL-6) and oxidative stress markers in paw tissue. Enhanced levels of antioxidant enzymes (SOD, GSH). | mdpi.comresearchgate.net |
| N-pyrrolylcarboxylic acid derivative (Compound 3e) | Carrageenan-induced paw edema (rats) | Significant reduction of paw edema after continuous administration, comparable to diclofenac. | Not detailed in the provided search results. | nih.gov |
| 1,2,4-Triazole Derivatives | Acetic acid-induced writhing (mice) | Significant, dose-dependent reduction in writhing; one compound showed 91% inhibition of edema compared to 82% for ibuprofen. | Not detailed in the provided search results. | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Benzylsulfonyl Phenyl Acetic Acid Derivatives
Systematic Structural Modifications and Their Impact on Biological Activity
Systematic structural modifications of the [4-(benzylsulfonyl)phenyl]acetic acid scaffold have provided significant insights into how different parts of the molecule contribute to its biological effects. These modifications typically involve alterations to the phenyl rings, the sulfonyl linker, and the acetic acid moiety.
One area of focus has been the substitution on the phenyl ring of the benzylsulfonyl group. For instance, in a series of 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives designed as potential anti-inflammatory agents, substitutions on the benzyl (B1604629) ring were found to significantly influence their activity. Specifically, the introduction of electron-withdrawing or electron-donating groups at various positions has been shown to modulate the anti-inflammatory potency.
Another key area of modification is the acetic acid side chain. The carboxylate group is often crucial for interaction with biological targets. Esterification or amidation of the carboxylic acid can lead to a loss of activity, suggesting that a free carboxylic acid is a key pharmacophoric feature. However, in some cases, these modifications can be used to create prodrugs that improve pharmacokinetic properties.
The central phenyl ring to which the acetic acid and benzylsulfonyl groups are attached has also been a target for modification. The introduction of substituents on this ring can alter the electronic properties and conformation of the molecule, thereby affecting its binding to target proteins. For example, the addition of a nitro group at the 2-position of the phenyl ring in 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives was explored for its impact on anti-inflammatory activity nih.gov.
The nature of the group attached to the sulfonyl moiety also plays a critical role. Replacing the benzyl group with other substituents can dramatically alter the biological activity. For example, in a study of phenylsulfonyl acetic acid derivatives as free fatty acid receptor 1 (FFA1) agonists, variations in the substituent on the phenyl ring attached to the sulfonyl group led to compounds with improved efficacy and safety profiles nih.gov.
The following table summarizes the impact of some systematic structural modifications on the biological activity of this compound derivatives, based on findings from related compound series.
| Modification Site | Modification | Impact on Biological Activity | Reference Compound Class |
| Benzyl Ring | Introduction of various substituents | Modulates anti-inflammatory potency | 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives nih.gov |
| Acetic Acid Moiety | Esterification or amidation | Generally leads to decreased or loss of activity | General observation in carboxylic acid-containing drugs |
| Central Phenyl Ring | Introduction of a nitro group | Influences anti-inflammatory properties | 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives nih.gov |
| Sulfonyl Linker | Replacement of the benzyl group | Alters potency and selectivity for biological targets | Phenylsulfonyl acetic acid derivatives nih.gov |
Identification of Key Pharmacophoric Features
Through extensive SAR studies, several key pharmacophoric features of this compound derivatives have been identified as being essential for their biological activity. A pharmacophore is the three-dimensional arrangement of functional groups that is responsible for a drug's biological activity.
The primary pharmacophoric elements for many biologically active this compound derivatives include:
An Acidic Group: The carboxylic acid moiety is a critical feature, often acting as a key interaction point with the target protein, typically through the formation of salt bridges or hydrogen bonds with basic amino acid residues. Studies on related phenylsulfonyl acetic acid derivatives have highlighted the importance of the carboxylic acid for their agonist activity at the free fatty acid receptor 1 (FFA1) nih.gov.
A Central Aromatic Scaffold: The phenyl ring to which the acetic acid is attached serves as a central scaffold, properly orienting the other functional groups for optimal interaction with the target. The substitution pattern on this ring can fine-tune the electronic and steric properties of the molecule.
A Sulfonyl Linker: The sulfonyl group (SO2) acts as a rigid and polar linker. Its tetrahedral geometry and ability to act as a hydrogen bond acceptor are crucial for positioning the benzyl group and for interacting with the target. The oxidation state of the sulfur atom is also important, with sulfonyl derivatives often showing different activity profiles compared to their sulfinyl or sulfanyl counterparts nih.gov.
A Hydrophobic Aromatic Moiety: The benzyl group provides a significant hydrophobic region that can interact with hydrophobic pockets within the target protein. Modifications to this group, such as the introduction of substituents, can enhance these interactions and improve potency and selectivity.
Optimization of In Vitro Potency and Selectivity
The optimization of in vitro potency and selectivity is a primary goal of SAR and SPR studies. For this compound derivatives, this has been achieved through targeted chemical modifications based on an understanding of the key pharmacophoric features.
In the development of FFA1 agonists, for example, researchers started with a phenylsulfonyl acetic acid scaffold and systematically modified the substituents on the aromatic rings to improve potency and reduce off-target effects like cytotoxicity nih.gov. The introduction of a 2'-chloro-[1,1'-biphenyl]-3-yl)methoxy] group in place of a simpler benzyl group led to a compound with a better balance of physicochemical properties, cytotoxicity, and pharmacokinetic profiles nih.gov.
Selectivity is another critical parameter that can be optimized. For instance, in the development of enzyme inhibitors, subtle changes to the structure of the inhibitor can lead to significant differences in its affinity for different but related enzymes. For sulfonyl-containing compounds targeting tumor necrosis factor-alpha converting enzyme (TACE) and matrix metalloproteinases (MMPs), modifications to the P1' substituent and the oxidation state of the sulfur were used to achieve selectivity for TACE over various MMPs nih.gov. The sulfonyl derivatives were found to be more selective TACE inhibitors compared to the corresponding sulfinyl derivatives nih.gov.
The following table illustrates how specific modifications in related compound series have led to the optimization of in vitro potency and selectivity.
| Compound Series | Initial Lead Structure | Optimized Modification | Resulting Improvement |
| FFA1 Agonists nih.gov | Phenylsulfonyl acetic acid derivative | Addition of a 2'-chloro-[1,1'-biphenyl]-3-yl)methoxy] group | Improved balance of physicochemical properties, cytotoxicity, and pharmacokinetics |
| TACE/MMP Inhibitors nih.gov | Phenyl sulfanyl/sulfinyl hydroxamates | Oxidation to sulfonyl and incorporation of a 4-butynyloxy moiety | Selective inhibition of TACE over MMPs |
| Anti-inflammatory Agents nih.gov | 1-(4-(benzylsulfonyl)-2-nitrophenyl) scaffold | Specific substitutions on the terminal phenyl ring | Potent reduction in the release of IL-6 and TNF-α |
These examples demonstrate that a systematic and iterative process of design, synthesis, and biological evaluation of this compound derivatives can lead to the identification of compounds with highly optimized in vitro potency and selectivity for their intended biological targets.
Potential Applications and Role of 4 Benzylsulfonyl Phenyl Acetic Acid in Advanced Materials and Chemical Technologies
Use as a Synthetic Building Block in Complex Molecule Synthesis
The phenylacetic acid framework is a common structural motif in a variety of biologically active molecules and pharmaceuticals. wikipedia.orgmdpi.com The carboxylic acid group of [4-(benzylsulfonyl)phenyl]acetic acid serves as a versatile handle for a multitude of chemical transformations, including amidation, esterification, and reduction, making it a potentially valuable building block for more complex molecular architectures.
Derivatives of phenylacetic acid are fundamental to the synthesis of numerous drugs, including anti-inflammatory agents and antibiotics. mdpi.comnih.gov For instance, the related compound, [4-(methylsulfonyl)phenyl]acetic acid, is a known intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). google.comresearchgate.net By analogy, this compound could potentially be employed in the development of novel therapeutic agents, where the benzylsulfonyl group could modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets.
Furthermore, the aryl sulfone moiety can participate in various cross-coupling reactions. Modern synthetic methods have demonstrated that aryl sulfones can act as electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of new carbon-carbon bonds. acs.orgresearchgate.net This reactivity opens up the possibility of using this compound to construct complex biaryl structures, which are prevalent in many areas of chemical and materials science.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Phenylacetamide derivative |
| Esterification | Alcohol, Acid catalyst | Phenylacetate ester |
| Reduction | LiAlH₄ or BH₃ | 2-(4-(Benzylsulfonyl)phenyl)ethanol |
| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst, Base | Biphenyl derivative |
Investigation in Polymer Chemistry or Material Science
The bifunctional nature of this compound, possessing both a reactive carboxylic acid and a robust aryl sulfone group, makes it a candidate for incorporation into polymeric structures. The carboxylic acid can be utilized in step-growth polymerization reactions to form polyesters or polyamides.
Polymers containing sulfone groups in their backbone, known as poly(aryl ether sulfone)s (PAES), are a class of high-performance engineering thermoplastics. wikipedia.org These materials are noted for their exceptional thermal stability, high strength, and resistance to oxidation and corrosion. wikipedia.orgbritannica.com The incorporation of the benzylsulfonylphenyl moiety from this compound into a polymer backbone could potentially impart similar desirable properties. The bulky benzylsulfonyl group might also influence the polymer's solubility, processability, and final material properties such as its glass transition temperature and mechanical strength.
The phenylacetic acid group itself has been explored in the context of polymer synthesis. For example, derivatives of phenylacetic acid can be incorporated into polymer chains to introduce specific functionalities or to act as drug-delivery vehicles. youtube.com Therefore, this compound could serve as a functional monomer to create advanced polymers with tailored properties for specialized applications.
Table 2: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Comonomer | Potential Properties |
| Polyester | Diol (e.g., ethylene (B1197577) glycol) | High thermal stability, mechanical strength |
| Polyamide | Diamine (e.g., hexamethylenediamine) | Enhanced chemical resistance, high performance |
| Functional Polymer | Vinyl monomers (via derivatization) | Tailored solubility, potential for drug delivery |
Role in Catalysis or Supramolecular Chemistry
The acidic proton of the carboxylic acid group in this compound allows it to function as a Brønsted acid catalyst for various organic reactions, such as esterifications and acetalizations. While likely a nejtral catalyst in homogeneous settings, immobilizing it onto a solid support could yield a recyclable heterogeneous catalyst. Materials functionalized with sulfonic acid groups have been shown to be effective solid acid catalysts. mdpi.com
In the realm of supramolecular chemistry, the carboxylic acid group is a well-known functional group for forming robust hydrogen-bonded assemblies. Carboxylic acids commonly form dimeric structures through a pair of O-H···O hydrogen bonds. researchgate.net The related molecule, [4-(methylsulfonyl)phenyl]acetic acid, has been shown to form centrosymmetric dimers in the solid state. researchgate.net It is highly probable that this compound would exhibit similar self-assembly behavior, forming predictable hydrogen-bonded structures.
The presence of the bulky benzylsulfonyl group could influence the packing of these supramolecular assemblies, potentially leading to the formation of more complex, higher-order structures. The interplay of hydrogen bonding from the carboxylic acid and potential weaker interactions, such as π-π stacking of the phenyl rings, could be exploited to design and construct novel supramolecular materials with specific topologies and properties.
Table 3: Potential Non-covalent Interactions and Supramolecular Motifs
| Interaction Type | Participating Groups | Resulting Motif |
| Hydrogen Bonding | Carboxylic acid groups | Dimer formation |
| π-π Stacking | Phenyl rings | Columnar or layered structures |
| Dipole-Dipole | Sulfonyl groups | Ordered packing in the solid state |
Intellectual Property Landscape and Academic Patent Analysis of 4 Benzylsulfonyl Phenyl Acetic Acid
Review of Patent Filings Involving [4-(Benzylsulfonyl)phenyl]acetic acid as a Composition or Intermediate
An analysis of the patent landscape reveals that this compound is rarely the final composition of interest. Instead, its profound importance lies in its role as a key building block for more complex molecules, most notably the selective COX-2 inhibitor, Celecoxib (B62257). The vast majority of patents mentioning this compound are centered around the synthesis of Celecoxib and related pyrazole-based compounds.
The foundational intellectual property in this area was established by G.D. Searle & Co., which was later acquired by Pfizer. A review of key patents demonstrates a clear strategy to protect not only the final drug product but also the crucial intermediates and the processes to produce them. This approach effectively created a robust patent shield around their commercial products.
Below is an interactive data table summarizing key patent filings involving this compound and its derivatives.
| Patent Number | Assignee/Applicant | Filing Date | Title | Relevance of this compound |
| US5466823A | G.D. Searle & Co. | October 26, 1994 | Substituted pyrazolyl benzenesulfonamides | An intermediate in the synthesis of the claimed benzenesulfonamide (B165840) compounds. |
| US5521213A | G.D. Searle & Co. | June 7, 1995 | Substituted pyrazolyl benzenesulfonamides | A key starting material for the synthesis of the final therapeutic compounds. |
| US5981576A | G.D. Searle & Co. | November 9, 1999 | Substituted pyrazolyl benzenesulfonamides for the treatment of inflammation | Utilized as a precursor in the patented synthetic pathway. |
Analysis of Patented Synthetic Routes and Proposed Uses
The patented synthetic routes detailed in these documents consistently position this compound as a precursor to the final diarylpyrazole structures. The primary proposed use for the final compounds derived from this intermediate is for the treatment of inflammation and pain by selectively inhibiting the COX-2 enzyme.
The general synthetic strategy disclosed in these patents involves the conversion of this compound into a more reactive derivative, which is then condensed with a hydrazine derivative to form the core pyrazole ring of the final drug molecule. While specific reagents and conditions may vary between patents, the fundamental role of this compound as a key structural component remains constant.
The proposed uses for the compounds synthesized from this compound are extensive and primarily focus on conditions where inflammation is a key component. These include, but are not limited to:
Osteoarthritis
Rheumatoid arthritis
Acute pain
Dysmenorrhea
The intellectual property surrounding these synthetic routes and uses has been a cornerstone of the commercial success of drugs like Celecoxib.
Academic Implications of Existing Intellectual Property
The intellectual property landscape of compounds like this compound and the resulting COX-2 inhibitors has not been without academic controversy. A notable case is the legal dispute between the University of Rochester and G.D. Searle & Co. (later Pfizer).
In 2000, the University of Rochester was granted a patent (US 6,048,850) for a "method of inhibiting prostaglandin synthesis in a human host" by administering a selective COX-2 inhibitor. bioworld.comreedsmith.com The university claimed that their researchers were the first to describe the biological mechanism that COX-2 inhibitors target, and therefore their patent covered the use of any COX-2 inhibitor, including Celecoxib. bioworld.comreedsmith.com
This led to a patent infringement lawsuit filed by the University of Rochester against Searle and Pfizer. bioworld.com The university sought royalties on the sales of Celebrex, which could have amounted to billions of dollars over the life of the patent. reedsmith.comrochester.edu
However, the courts ultimately ruled in favor of Searle/Pfizer. The U.S. Court of Appeals for the Federal Circuit invalidated the University of Rochester's patent, arguing that it did not meet the written description requirement of patent law. studicata.comdww.com The court reasoned that the patent described a method of treatment without identifying any specific compound that could perform that method. studicata.comdww.com The patent described a desired outcome—selective COX-2 inhibition—without disclosing a specific molecule to achieve it. studicata.com
This case has had significant academic implications, highlighting the high bar for university-based discoveries to translate into enforceable patents that can command royalties from pharmaceutical products. It underscores the distinction between discovering a biological mechanism and inventing a specific chemical entity that acts on that mechanism. For academic institutions, this case serves as a crucial lesson in the complexities of patent law and the necessity of a detailed and enabling disclosure for a patent to be held valid.
Future Research Directions and Translational Perspectives for 4 Benzylsulfonyl Phenyl Acetic Acid
Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of diaryl sulfones and related structures has evolved significantly, moving beyond classical oxidation and coupling methods. thieme-connect.comwikipedia.org Future research into the synthesis of [4-(Benzylsulfonyl)phenyl]acetic acid could explore more efficient, sustainable, and innovative methodologies.
Catalyst-Free and Green Synthesis: Traditional methods for creating the sulfonyl linkage often rely on transition-metal catalysts or harsh oxidizing agents. organic-chemistry.org An unexplored avenue is the development of catalyst-free synthetic routes. For instance, water-mediated cycloaddition reactions have been successfully used for synthesizing triazoles without a catalyst, suggesting that exploring aqueous or solvent-free conditions for the sulfonylation step could offer a greener alternative. beilstein-journals.org Investigating the use of reagents like urea-hydrogen peroxide in solid-state reactions could also provide an environmentally benign pathway to the sulfone moiety. organic-chemistry.org
Advanced Methodologies: Modern synthetic organic chemistry offers several powerful tools that remain largely unexplored for this specific molecule.
Photocatalysis: Visible-light-mediated reactions have emerged as a mild and efficient way to form C-S and C-C bonds. Applying photocatalytic methods to couple a benzyl (B1604629) radical precursor with a 4-(sulfonyl)phenylacetic acid synthon, or vice versa, could provide a novel and highly efficient synthetic route.
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control, particularly for exothermic reactions often involved in sulfone synthesis. Developing a flow-based process for the key sulfonylation and oxidation steps could significantly improve the efficiency and industrial viability of producing this compound and its derivatives.
Enzymatic Synthesis: Biocatalysis represents a frontier in green chemistry. The potential of employing enzymes, such as oxidoreductases, for the specific oxidation of a precursor thioether to the corresponding sulfone is an exciting and completely unexplored avenue. This approach could offer high selectivity and avoid the use of harsh chemical oxidants.
| Methodology | Potential Advantage | Key Reaction Type | Relevance to this compound |
|---|---|---|---|
| Catalyst-Free Synthesis | Reduced cost, lower toxicity, environmental benefits | Water-mediated or thermal reactions | Avoids transition metal contamination in the final product. |
| Photocatalysis | Mild reaction conditions, high selectivity | Radical-mediated C-S bond formation | Enables novel bond disconnections and functional group tolerance. |
| Flow Chemistry | Enhanced safety, scalability, and process control | Oxidation, Sulfonylation | Facilitates large-scale, automated production for further studies. |
| Enzymatic Synthesis | High stereoselectivity and regioselectivity, green process | Biocatalytic oxidation | Offers a highly specific and sustainable alternative to chemical oxidation. |
Novel Biological Target Identification and Validation
While derivatives of phenylsulfonyl acetic acid have been identified as agonists of the free fatty acid receptor 1 (FFA1), and related benzylsulfonyl structures show anti-inflammatory potential, the specific biological targets of this compound remain uncharacterized. researchgate.netnih.gov Identifying its molecular targets is crucial for understanding its mechanism of action and therapeutic potential.
Computational and Omics-Based Approaches: The initial step in target discovery can be computational. In silico methods, such as reverse docking and pharmacophore modeling, can predict potential protein targets by screening large databases of protein structures. nih.gov Following computational predictions, modern experimental techniques can provide robust identification.
Chemical Proteomics: This powerful strategy can identify direct protein-drug interactions within a complex biological sample. researchgate.net Techniques like affinity-based pulldowns, where the compound is immobilized to enrich its binding partners, or stability-based methods like Thermal Proteome Profiling (TPP), can reveal target candidates in an unbiased manner. europeanreview.org
Phenotypic Screening and Target Deconvolution: A phenotypic screen could first identify cellular processes modulated by the compound. Subsequent target deconvolution techniques, such as limited proteolysis (LiP) or genetic approaches (e.g., CRISPR/Cas9 screening), can then pinpoint the specific protein responsible for the observed phenotype. europeanreview.orgnih.gov
Target Validation: Once potential targets are identified, rigorous validation is essential. This process involves confirming that modulation of the identified target is responsible for the compound's biological effect.
Genetic Validation: Techniques like siRNA/shRNA knockdown or CRISPR-based gene knockout of the proposed target should abolish or reduce the cellular response to this compound.
Biochemical and Biophysical Assays: Direct binding between the compound and the purified target protein can be confirmed using methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Enzymatic assays can be used to determine if the compound acts as an inhibitor or activator of the target protein.
| Approach | Technique | Purpose | Outcome |
|---|---|---|---|
| Target Identification | Computational Prediction | Generate initial hypotheses of potential protein targets. | A ranked list of candidate proteins. |
| Chemical Proteomics (e.g., TPP, Affinity Pulldown) | Unbiased identification of direct binding partners in a cellular context. | Experimentally identified protein targets. | |
| Target Validation | Genetic Methods (e.g., CRISPR, siRNA) | Confirm the target's role in the compound's mechanism of action. | Evidence linking target engagement to cellular phenotype. |
| Biophysical Assays (e.g., SPR, ITC) | Quantify the direct interaction between the compound and the purified protein. | Binding affinity (KD) and kinetic parameters. |
Integration into Multicomponent Systems or Hybrid Molecules
The bifunctional nature of this compound, possessing both a carboxylic acid handle and a sulfonyl scaffold, makes it an attractive building block for creating more complex molecules with novel functionalities.
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. nih.gov The carboxylic acid group of this compound could be readily functionalized to serve as a linker, which is then attached to a known E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) or VHL ligands). researchgate.net If the [4-(benzylsulfonyl)phenyl] moiety is found to bind to a protein of interest, the entire molecule could be developed into a novel PROTAC, transforming a potential inhibitor into a degrader. This strategy offers a catalytic mode of action and can target proteins previously considered "undruggable." nih.govchemrxiv.org
Peptide-Drug Conjugates (PDCs): The carboxylic acid provides a convenient point for conjugation to peptides. nih.gov By attaching cell-penetrating peptides or peptides that target specific tissues or cell surface receptors, the delivery of this compound could be significantly enhanced. nih.govmdpi.com This approach could improve its pharmacokinetic profile and reduce potential off-target effects by concentrating the compound at the desired site of action.
Multicomponent Reactions (MCRs): MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single step. The phenylacetic acid moiety could potentially participate in isocyanide-based MCRs, such as the Ugi or Passerini reactions, to rapidly generate a library of diverse derivatives. This would enable efficient exploration of the structure-activity relationship (SAR) around the core scaffold.
Challenges and Opportunities in Advancing this compound Research
Advancing the study of this compound involves navigating several challenges while capitalizing on significant opportunities.
Challenges:
Synthesis Scalability: While novel synthetic methods can be developed at the lab scale, ensuring their scalability for producing larger quantities needed for extensive preclinical and clinical studies can be a significant hurdle. thieme-connect.com
Target Specificity: The sulfone group is a common pharmacophore, and ensuring that the compound has a clean off-target profile is critical. nih.gov Extensive selectivity screening against related protein families will be necessary to mitigate potential toxicity.
Opportunities:
Chemical Tractability: The structure of this compound is amenable to chemical modification. Both the phenyl rings and the acetic acid moiety offer sites for diversification, allowing for systematic optimization of potency, selectivity, and pharmacokinetic properties. This is exemplified by the extensive derivatization of similar structures like celecoxib (B62257) and rofecoxib. nih.govprimescholars.comresearchgate.net
Leveraging the Sulfone Moiety: The sulfone group is a stable, polar, and metabolically robust functional group that can act as a hydrogen bond acceptor. iomcworld.com These properties can be exploited to achieve high-affinity binding to protein targets. Furthermore, the broader class of sulfur(VI) compounds, including sulfoximines and sulfonimidamides, offers bioisosteric replacement opportunities to fine-tune the molecule's properties.
Addressing Unmet Medical Needs: A thorough investigation of the biological activity of this compound could reveal novel mechanisms of action. As seen with related benzylsulfonyl derivatives showing anti-inflammatory effects, this compound could become a lead for developing new therapies for inflammatory diseases or other conditions with high unmet needs. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [4-(Benzylsulfonyl)phenyl]acetic acid, and what key reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves sulfonylation of a phenylacetic acid precursor. Key steps include:
- Benzylsulfonyl Group Introduction : Reacting 4-bromophenylacetic acid with benzyl mercaptan under nucleophilic substitution, followed by oxidation using hydrogen peroxide or m-CPBA to form the sulfonyl group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.
- Critical Conditions : Temperature control (<60°C) during sulfonylation prevents side reactions. Yield optimization requires stoichiometric excess of benzyl mercaptan (1.2–1.5 equivalents) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies aromatic protons (δ 7.2–7.8 ppm, multiplet) and the acetic acid moiety (δ 3.6–3.8 ppm, singlet for CH). C NMR confirms sulfonyl carbon at δ 55–60 ppm .
- IR Spectroscopy : Strong absorption bands at 1150 cm (S=O symmetric stretch) and 1700 cm (C=O stretch) .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 320.08 (CHOS) confirms the molecular formula .
Advanced Research Questions
Q. How does the benzylsulfonyl substituent influence bioactivity compared to methylsulfonyl or other sulfonyl groups in plant tissue culture?
- Methodological Answer :
- Comparative Assays : Use chickpea (Cicer arietinum) cotyledonary node explants (as in ). Replace phenylacetic acid (PAA) in Murashige and Skoog (MS) medium with equimolar this compound. Monitor shoot induction frequency (%) and root number per explant.
- Data Analysis : Compare results to methylsulfonyl analogs (e.g., 4-(Methylsulfonyl)phenylacetic acid ). Use ANOVA with Duncan’s test for statistical significance (α = 0.05) .
- Hypothesis : The bulkier benzyl group may enhance auxin-like activity by increasing lipophilicity and membrane permeability .
Q. What in vitro assays evaluate the compound’s potential as a photoaffinity label for protein interaction studies?
- Methodological Answer :
- Photoactivation Setup : Irradiate the compound (10 μM) at 365 nm in the presence of target proteins (e.g., auxin-binding proteins). Use UV crosslinkers with controlled energy output (e.g., 5 J/cm²) .
- Gel Electrophoresis : SDS-PAGE with fluorescent staining (e.g., Coomassie Blue) identifies covalent protein adducts.
- Controls : Include dark controls (no UV) and competition assays with excess IAA (indole-3-acetic acid) to confirm binding specificity .
Q. How can computational models predict interactions between this compound and auxin receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into the active site of auxin-signaling F-box proteins (e.g., TIR1). Parameterize sulfonyl group charges using DFT calculations .
- Dynamic Simulations : Run 100-ns MD simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the sulfonyl group and receptor residues (e.g., Arg403 in TIR1) .
- Validation : Correlate docking scores (ΔG) with experimental IC values from radiolabeled auxin displacement assays .
Data Contradictions and Research Gaps
- Plant Tissue Culture : While PAA is effective in chickpea regeneration , no direct evidence exists for sulfonyl derivatives. Preliminary trials should test concentrations (0.1–2.0 mg dm) in MS medium, noting potential cytotoxicity at higher doses.
- Photoaffinity Labeling : Unlike diazirine-containing analogs , the benzylsulfonyl group lacks intrinsic photoreactivity. Modifications (e.g., adding a trifluoromethyl diazirine) may be required for such applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
